N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
Description
Properties
CAS No. |
899910-50-0 |
|---|---|
Molecular Formula |
C30H30N4O6 |
Molecular Weight |
542.592 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C30H30N4O6/c1-2-20-9-12-22(13-10-20)32-28(36)18-34-24-7-4-3-6-23(24)29(37)33(30(34)38)15-5-8-27(35)31-17-21-11-14-25-26(16-21)40-19-39-25/h3-4,6-7,9-14,16H,2,5,8,15,17-19H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
SJSBFWPSDGXFQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a benzodioxole moiety, which is known for its diverse biological activities. The chemical formula is , and its molecular weight is approximately 377.43 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A significant investigation involved screening various compounds against multicellular spheroids, which are more representative of in vivo tumor environments than traditional monolayer cultures. The study identified this compound as having notable cytotoxic effects against several cancer cell lines, including breast and colorectal cancers .
The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound appears to interfere with the PI3K/Akt and MAPK/ERK pathways, leading to increased apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells .
Enzymatic Inhibition
In addition to its anticancer effects, this compound has been shown to inhibit specific enzymes that play critical roles in tumor progression. For instance, it exhibits inhibitory activity against lysosomal phospholipase A2 , which is implicated in various cancer-related processes such as inflammation and metastasis .
Other Biological Activities
Preliminary research also suggests that this compound may possess anti-inflammatory and antimicrobial properties. Its ability to modulate inflammatory cytokines could make it a candidate for treating diseases characterized by chronic inflammation .
Study 1: Anticancer Screening
In a study published by Walid Fayad et al., the compound was part of a drug library screened for anticancer activity. The results indicated that it significantly reduced cell viability in multiple cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .
Study 2: Enzyme Inhibition Profile
Another study focused on the compound's interaction with lysosomal enzymes. It was found to competitively inhibit phospholipase A2 with an IC50 value indicating potent activity at low concentrations. This inhibition was linked to reduced lipid accumulation in treated cells .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Studies have indicated that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide exhibit potent anticancer effects. Research has shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, related compounds have demonstrated activity against breast cancer and leukemia cells by targeting specific signaling pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Quinazolines have been reported to possess antibacterial and antifungal activities. Preliminary studies indicate that derivatives of this compound may inhibit the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species .
Neuroprotective Effects
Research into neuroprotective agents has highlighted the importance of compounds that can modulate neuroinflammatory responses and oxidative stress. The benzodioxole structure is associated with neuroprotective effects in models of neurodegenerative diseases. Studies suggest that such compounds can enhance neuronal survival and function under stress conditions .
Cancer Therapy
Given its anticancer properties, this compound could be developed as a novel chemotherapeutic agent. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy through structural modifications.
Infection Control
The antimicrobial potential of this compound positions it as a candidate for the development of new antibiotics or antifungal agents. Further investigations are needed to evaluate its effectiveness in clinical settings against resistant strains of pathogens.
Neurological Disorders
The neuroprotective qualities suggest that this compound could be explored for therapeutic use in conditions such as Alzheimer's disease or Parkinson's disease. Research focusing on its ability to mitigate neuronal damage could lead to novel treatment strategies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Antimicrobial Effects | Showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values below 50 µg/mL. |
| Study C | Neuroprotection | Highlighted the ability to reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. |
Comparison with Similar Compounds
Structural Analogs and Heterocyclic Variations
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Heterocyclic Core : The quinazoline-2,4-dione in the target compound contrasts with imidazoquinazoline (), benzoxazine (), and isoxazole () cores. These variations influence electronic properties, solubility, and target selectivity.
- Substituent Effects : The 1,3-benzodioxole group in the target compound enhances blood-brain barrier permeability compared to phenyl or pyrimidine substituents in analogs.
Yield Comparison :
Spectroscopic Characterization
1H NMR and IR Data :
Mass Spectrometry :
Bioactivity and Target Affinity
demonstrates that structurally similar compounds cluster by bioactivity. For example:
Hypothesized Targets for the Target Compound :
- Kinases (e.g., BRAF, CDK) due to quinazoline-dione scaffold.
- Serine proteases (e.g., thrombin) via benzodioxole interactions.
Q & A
Q. What are the optimal synthetic routes for preparing N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalization of the quinazolin-2,4-dione core. Key steps include:
- Step 1 : Amidation of the quinazolin-2,4-dione with 2-[(4-ethylphenyl)amino]-2-oxoethyl chloride under basic conditions (e.g., triethylamine in dioxane) to introduce the oxoethyl-ethylphenyl moiety .
- Step 2 : Alkylation of the resulting intermediate with N-(1,3-benzodioxol-5-ylmethyl)-4-aminobutanamide, employing coupling agents like HATU or DCC in DMF .
- Validation : Monitor reaction progress via TLC and HPLC. Confirm purity (>95%) using reverse-phase HPLC with UV detection at 254 nm .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Assign peaks for the benzodioxole (δ 5.9–6.1 ppm, singlet for methylenedioxy), quinazolin-dione (δ 7.8–8.2 ppm, aromatic protons), and butanamide (δ 2.1–2.5 ppm, methylene groups) .
- Mass Spectrometry : Confirm molecular weight (M+H⁺) via HRMS-ESI, ensuring isotopic patterns match theoretical values .
- XRD : For crystalline derivatives, resolve spatial conformation of the quinazolin-dione and benzodioxole moieties .
Advanced Research Questions
Q. What experimental design considerations are critical for evaluating this compound's cytotoxicity in vitro?
- Methodological Answer :
- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous lines (e.g., HEK-293) to assess selectivity.
- Dose-Response : Test concentrations from 1 nM to 100 µM over 48–72 hours. Calculate IC₅₀ using nonlinear regression (e.g., GraphPad Prism) .
- Mechanistic Assays : Combine with apoptosis markers (Annexin V/PI staining) and ROS detection (DCFH-DA probe) to elucidate pathways .
- Controls : Include cisplatin as a positive control and DMSO as a vehicle control.
Q. How can researchers resolve contradictions in spectral data between predicted and observed NMR shifts?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to identify conformational flexibility in the butanamide chain or benzodioxole group .
- DFT Calculations : Compare experimental shifts with density functional theory (DFT)-predicted shifts at the B3LYP/6-31G(d) level to validate assignments .
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding interactions affecting chemical shifts .
Q. What computational strategies are effective for predicting this compound's pharmacokinetic properties?
- Methodological Answer :
- In Silico ADMET : Use SwissADME or ADMETLab 2.0 to predict logP (lipophilicity), BBB permeability, and CYP450 inhibition. The benzodioxole moiety may enhance metabolic stability but reduce solubility .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB: 1AO6) to estimate plasma protein binding using GROMACS .
- Docking Studies : Target the quinazolin-dione core against kinases (e.g., EGFR, PDB: 1M17) using AutoDock Vina to hypothesize mechanism of action .
Data Analysis & Theoretical Frameworks
Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?
- Methodological Answer :
- Bioavailability Factors : Measure plasma concentrations via LC-MS/MS to confirm compound exposure in vivo .
- Metabolite Profiling : Identify phase I/II metabolites using liver microsomes and compare with in vivo plasma samples .
- Tumor Microenvironment : Assess hypoxia or stromal interactions in vivo using immunohistochemistry (e.g., HIF-1α staining) .
Q. What statistical approaches are recommended for analyzing dose-response synergies with adjuvant therapies?
- Methodological Answer :
- Combination Index (CI) : Calculate using the Chou-Talalay method (CompuSyn software) to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Isobolograms : Plot IC₅₀ values of single agents vs. combinations to visualize synergy .
Innovative Methodologies
Q. Can AI-driven platforms like COMSOL Multiphysics optimize the synthesis or biological testing of this compound?
- Methodological Answer :
- Reaction Optimization : Use AI to model solvent effects, catalyst loading, and temperature on yield. Train algorithms on historical data from analogous quinazolin-dione syntheses .
- High-Throughput Screening (HTS) : Implement robotic liquid handlers integrated with AI for rapid IC₅₀ determination across 96-well plates .
Theoretical & Ethical Considerations
Q. How to align research on this compound with a theoretical framework (e.g., kinase inhibition hypotheses)?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
